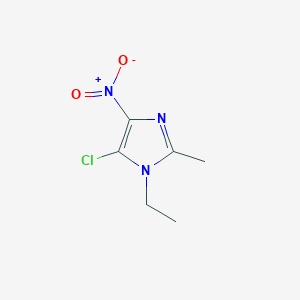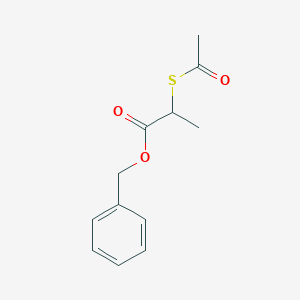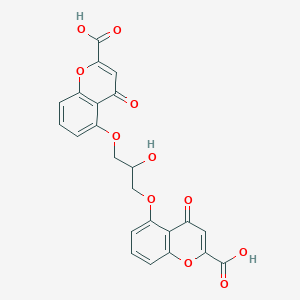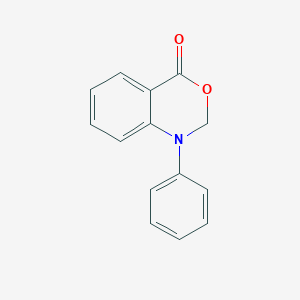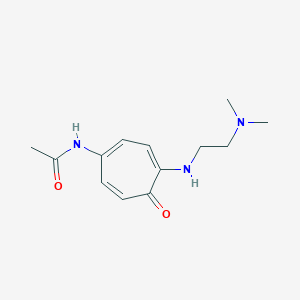
Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, also known as DDAO, is a fluorescent dye that is widely used in scientific research. DDAO is a derivative of the naturally occurring compound luciferin, which is found in fireflies and other bioluminescent organisms. DDAO is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) and other oxidative stress markers in biological systems.
Mecanismo De Acción
Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- functions as a fluorescent probe by undergoing a reaction with ROS and other oxidative stress markers in biological systems. This reaction results in a change in the fluorescence properties of Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, which can be detected using fluorescence microscopy or spectroscopy. The mechanism of this reaction is complex and is still the subject of ongoing research.
Efectos Bioquímicos Y Fisiológicos
Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has been shown to have a number of biochemical and physiological effects in biological systems. These include the ability to induce apoptosis (programmed cell death) in cancer cells, as well as the ability to protect against oxidative stress-induced damage in normal cells. Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has also been shown to have anti-inflammatory and anti-angiogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- as a fluorescent probe is its high sensitivity and specificity for ROS and other oxidative stress markers. This makes it a valuable tool for studying oxidative stress in biological systems. However, Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- also has some limitations, including its potential toxicity and the need for specialized equipment for detection.
Direcciones Futuras
There are many potential future directions for research involving Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-. One area of interest is the development of new drugs and therapies based on the anti-cancer and anti-inflammatory properties of Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-. Another area of interest is the development of new fluorescent probes based on the structure of Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, which could be used to study a wide range of biological processes. Finally, there is ongoing research into the mechanism of action of Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- and its interactions with ROS and other oxidative stress markers, which may lead to new insights into the role of oxidative stress in disease.
Métodos De Síntesis
Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of luciferin with a primary amine, followed by the addition of a dimethylaminoethyl group and a cycloheptatrienyl group. The resulting compound is then oxidized to form Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-.
Aplicaciones Científicas De Investigación
Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is widely used in scientific research as a fluorescent probe for the detection of ROS and other oxidative stress markers in biological systems. This includes applications in cell biology, biochemistry, and pharmacology. Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is also used in the development of new drugs and therapies for a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Propiedades
Número CAS |
15499-07-7 |
|---|---|
Nombre del producto |
Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- |
Fórmula molecular |
C13H19N3O2 |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
N-[4-[2-(dimethylamino)ethylamino]-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide |
InChI |
InChI=1S/C13H19N3O2/c1-10(17)15-11-4-6-12(13(18)7-5-11)14-8-9-16(2)3/h4-7H,8-9H2,1-3H3,(H,14,18)(H,15,17) |
Clave InChI |
JSLJNUDVJHUZPB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C(=O)C=C1)NCCN(C)C |
SMILES canónico |
CC(=O)NC1=CC=C(C(=O)C=C1)NCCN(C)C |
Otros números CAS |
15499-07-7 |
Sinónimos |
N-[4-[[2-(Dimethylamino)ethyl]amino]-5-oxo-1,3,6-cycloheptatrien-1-yl]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



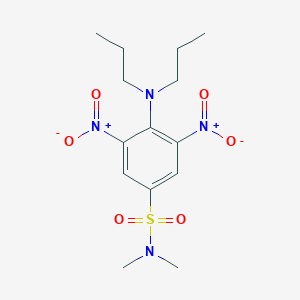
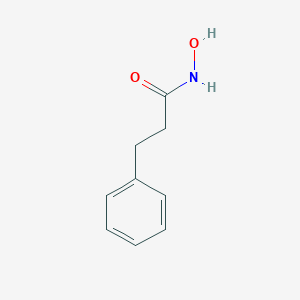
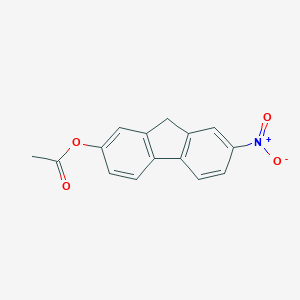
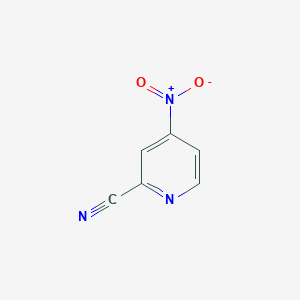
![1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT](/img/structure/B99602.png)
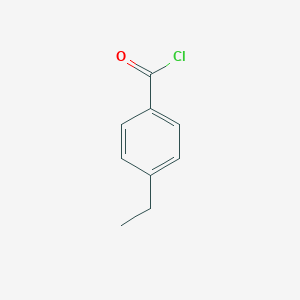
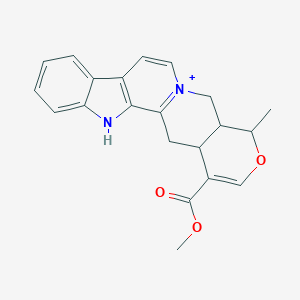

![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B99611.png)
